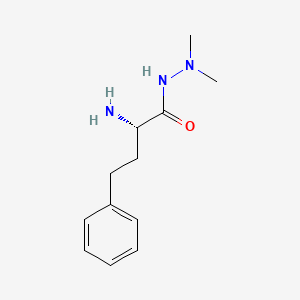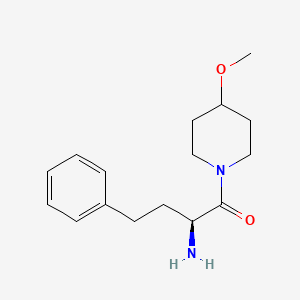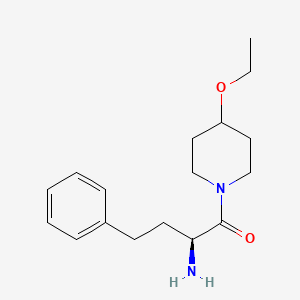
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide, also known as D-amphetamine, is a central nervous system stimulant that has been widely used for its therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral molecule that exists in two enantiomeric forms, D-amphetamine and L-amphetamine, with the former being the more active form.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide involves the inhibition of the reuptake of dopamine and norepinephrine, which increases their concentration in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors and enhances the release of these neurotransmitters. The resulting effects include increased wakefulness, improved cognitive function, and decreased appetite.
Biochemical and physiological effects:
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has several biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which enhances cognitive function, attention, and alertness. It also increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It decreases appetite and can cause weight loss, which may be beneficial in treating obesity.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its therapeutic effects. It is also relatively easy to synthesize and purify. However, its use in lab experiments is limited by its potential for abuse and dependence, which can make it difficult to obtain regulatory approval for research studies.
Orientations Futures
There are several future directions for research on (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide. One area of interest is its potential for treating substance use disorders, particularly in combination with behavioral therapies. Another area of interest is its use in treating depression, as it has been shown to have antidepressant effects in some individuals. Additionally, there is ongoing research into the development of new formulations of the compound that can improve its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide involves the reaction of phenylacetone with methylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, which enhances cognitive function, attention, and alertness. It has also been investigated for its potential use in treating depression, obesity, and substance use disorders.
Propriétés
IUPAC Name |
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)14-12(16)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9,13H2,1-2H3,(H,14,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKENSGCDTDELBN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C(CCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)NC(=O)[C@H](CCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N',N'-dimethyl-4-phenylbutanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)



![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)